6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine
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Overview
Description
The compound “6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The difluoromethyl group would be attached at position 6 of the ring, and the 3,5-dimethoxyphenyl group would be attached via a nitrogen atom .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the difluoromethyl group might make the compound susceptible to reactions involving the replacement of the fluorine atoms. The 3,5-dimethoxyphenyl group could potentially undergo reactions involving the cleavage of the ether bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the difluoromethyl and 3,5-dimethoxyphenyl groups, the overall size and shape of the molecule, and the presence of any additional functional groups .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with the rna helicase ddx5/p68 . This protein plays important roles in cell proliferation and tumor progression .
Mode of Action
Similar compounds have been shown to inhibit the growth of cancer cell lines by interacting and interfering with the function of phosphorylated p68 at low nanomolar concentrations .
Biochemical Pathways
The interaction with phosphorylated p68 suggests that it may influence pathways related to cell proliferation and tumor progression .
Result of Action
Similar compounds have been reported to inhibit tumor growth in several human xenograft models in nude mice .
Biochemical Analysis
Biochemical Properties
6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and superoxide dismutase. These interactions suggest that this compound may have antioxidant properties, potentially scavenging reactive oxygen species and protecting cells from oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to reduced activity. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in changes in cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, toxic or adverse effects may be observed, including cellular damage and impaired organ function. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to influence the activity of enzymes involved in the glutathione metabolism pathway, such as glutathione reductase and glutathione S-transferase. These interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. Studies have shown that this compound can be distributed to various tissues, including the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus suggests a role in regulating gene expression .
Properties
IUPAC Name |
6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-8-17-12(14(15)16)7-13(18-8)19-9-4-10(20-2)6-11(5-9)21-3/h4-7,14H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFXBOYYZSRWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC(=C2)OC)OC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.